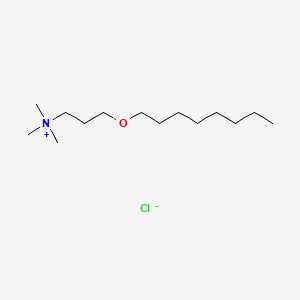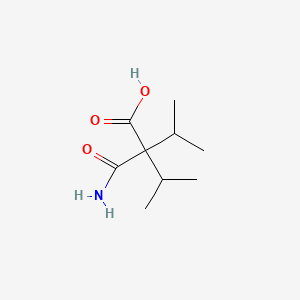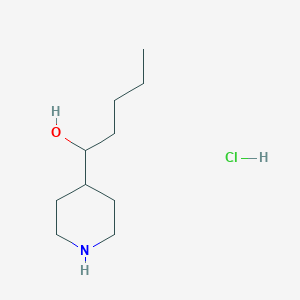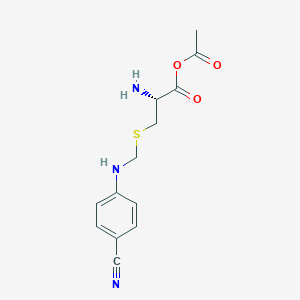
Acetyl-S-(4-cyano(phenylamino)methyl)cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl-S-(4-cyano(phenylamino)methyl)cysteine is a synthetic compound with a molecular formula of C13H15N3O3S. It is known for its unique structure, which includes an acetyl group, a cyano group, and a phenylamino group attached to a cysteine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-S-(4-cyano(phenylamino)methyl)cysteine typically involves the reaction of cysteine with 4-cyano(phenylamino)methyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The acetylation of the cysteine moiety is achieved using acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Acetyl-S-(4-cyano(phenylamino)methyl)cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: The cyano group can be reduced to an amine under specific conditions.
Substitution: The phenylamino group can undergo substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
Acetyl-S-(4-cyano(phenylamino)methyl)cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for studying protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of Acetyl-S-(4-cyano(phenylamino)methyl)cysteine involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and proteins through its reactive thiol group. It can also act as an antioxidant by scavenging free radicals and reducing oxidative stress. The cyano and phenylamino groups contribute to its ability to interact with specific molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylcysteine: A well-known antioxidant and mucolytic agent.
S-Acetylcysteine: Similar in structure but with different functional groups.
Cyanoacetamides: Compounds with a cyano group and an amide functionality
Uniqueness
Acetyl-S-(4-cyano(phenylamino)methyl)cysteine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C13H15N3O3S |
|---|---|
Peso molecular |
293.34 g/mol |
Nombre IUPAC |
acetyl (2R)-2-amino-3-[(4-cyanoanilino)methylsulfanyl]propanoate |
InChI |
InChI=1S/C13H15N3O3S/c1-9(17)19-13(18)12(15)7-20-8-16-11-4-2-10(6-14)3-5-11/h2-5,12,16H,7-8,15H2,1H3/t12-/m0/s1 |
Clave InChI |
LSXQHYCJHXPZNC-LBPRGKRZSA-N |
SMILES isomérico |
CC(=O)OC(=O)[C@H](CSCNC1=CC=C(C=C1)C#N)N |
SMILES canónico |
CC(=O)OC(=O)C(CSCNC1=CC=C(C=C1)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
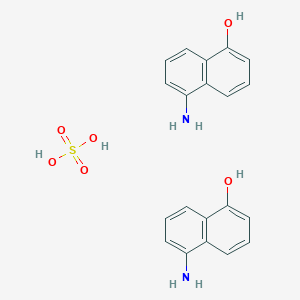
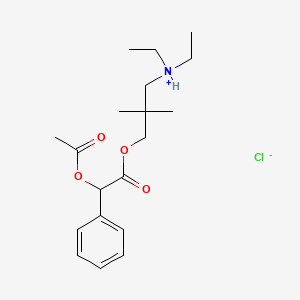


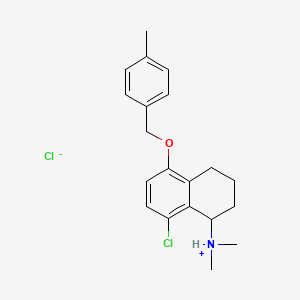
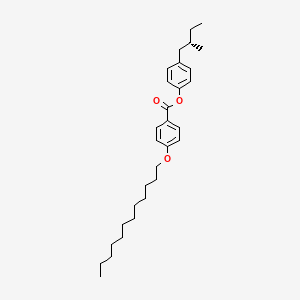
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)
